molecular formula C5H11BrO2 B3049811 2-(Bromomethyl)-2-methylpropane-1,3-diol CAS No. 2210-03-9

2-(Bromomethyl)-2-methylpropane-1,3-diol

Cat. No.: B3049811
CAS No.: 2210-03-9
M. Wt: 183.04 g/mol
InChI Key: CRXGGNZLPTXQHB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C5H11BrO2. This compound is characterized by the presence of a bromomethyl group attached to a propane-1,3-diol backbone. It is commonly used in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Target of Action

2-(Bromomethyl)-2-methylpropane-1,3-diol is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . .

Mode of Action

The compound’s mode of action is primarily through its interaction with guanine and adenine based-nucleosides. It causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

Pharmacokinetics

It is known that the compound is insoluble in water but miscible with organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the levels of guanine and adenine based-nucleosides. This could potentially affect processes that rely on these nucleosides, such as DNA replication and protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic solvents can enhance its solubility and thus potentially its bioavailability . .

Biochemical Analysis

Biochemical Properties

It has been observed to cause the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides

Molecular Mechanism

The molecular mechanism of action of 2-(Bromomethyl)-2-methylpropane-1,3-diol involves its role as a reactant in organic synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methylpropane-1,3-diol typically involves the bromination of 2-methylpropane-1,3-diol. One common method is the reaction of 2-methylpropane-1,3-diol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of hydrobromic acid and a suitable catalyst remains the standard approach, with additional purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-(Hydroxymethyl)-2-methylpropane-1,3-diol.

    Oxidation: 2-(Formylmethyl)-2-methylpropane-1,3-diol or 2-(Carboxymethyl)-2-methylpropane-1,3-diol.

    Reduction: 2-Methylpropane-1,3-diol.

Scientific Research Applications

2-(Bromomethyl)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Chloromethyl)-2-methylpropane-1,3-diol: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2-methylpropane-1,3-diol: The hydroxyl derivative of the compound.

    2-(Formylmethyl)-2-methylpropane-1,3-diol: The formyl derivative obtained through oxidation.

Uniqueness: 2-(Bromomethyl)-2-methylpropane-1,3-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and hydroxy counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-2-methylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-5(2-6,3-7)4-8/h7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXGGNZLPTXQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176609
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-03-9
Record name 2-(Bromomethyl)-2-methyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
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Record name 2-(bromomethyl)-2-methylpropane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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